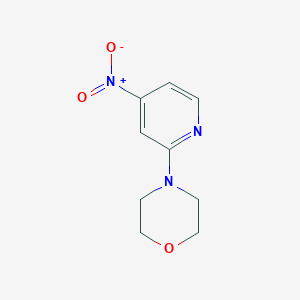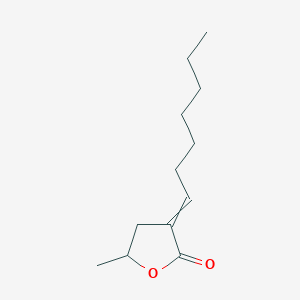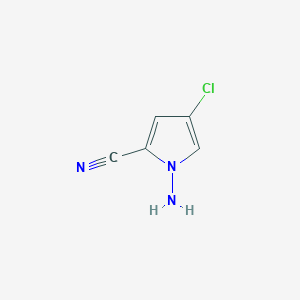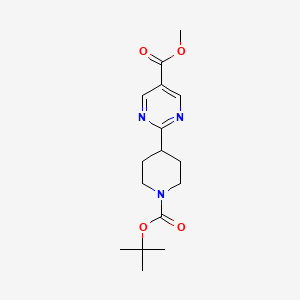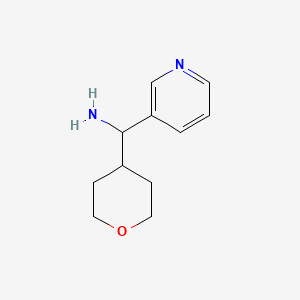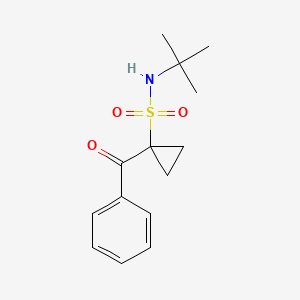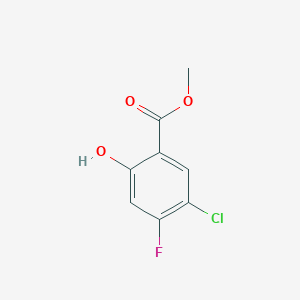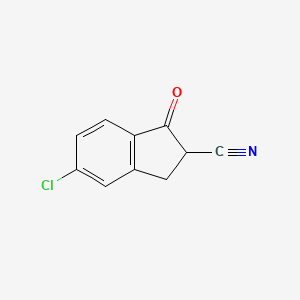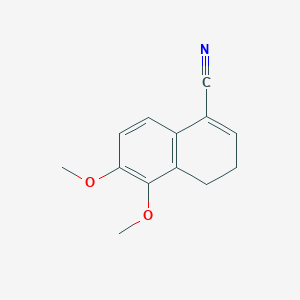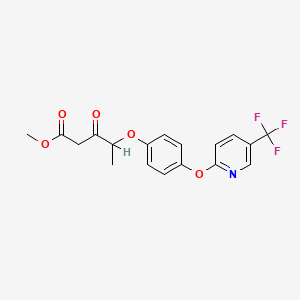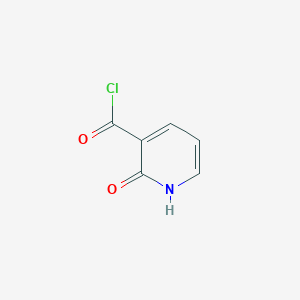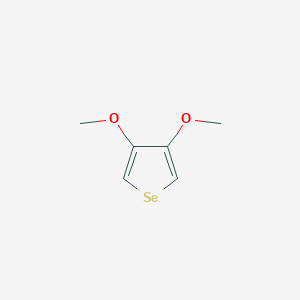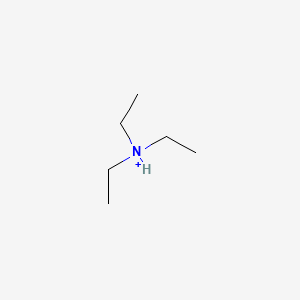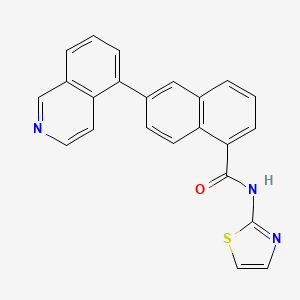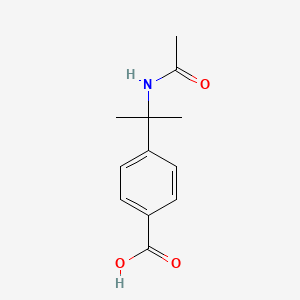
4-(2-acetamidopropan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Acetamidopropan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetamido group attached to the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-acetamidopropan-2-yl)benzoic acid involves the acetylation of 4-hydroxybenzoic acid. The procedure typically includes the following steps :
Starting Materials: 4-hydroxybenzoic acid and acetic anhydride.
Catalyst: Concentrated sulfuric acid.
Reaction Conditions: The mixture is heated to around 50-60°C for about 15 minutes.
Isolation: The product is precipitated by adding water, filtered, and recrystallized from ethanol-water mixture.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Acetamidopropan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Formation of carboxylic acids.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
4-(2-acetamidopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-8(14)13-12(2,3)10-6-4-9(5-7-10)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) |
Clave InChI |
USBFIYRPFQDOAO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C)(C)C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


